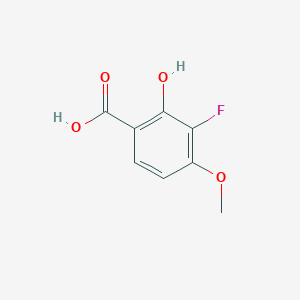
4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde is a chemical compound characterized by a cyclohexane ring substituted with a hydroxyl group, a trifluoromethyl group, and a formyl group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)cyclohexanone as the starting material.
Hydroxylation: The ketone group is converted to a hydroxyl group through hydroxylation reactions.
Formylation: The hydroxyl group is then converted to a formyl group using formylation reactions.
Industrial Production Methods: Industrial production involves optimizing these reactions to achieve high yields and purity. This may include using specific catalysts, controlling reaction temperatures, and employing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Reduction: 4-Hydroxy-4-(trifluoromethyl)cyclohexanol.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and inhibition.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)cyclohexanone
4-(Trifluoromethyl)cyclohexanecarboxylic acid
Uniqueness: 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde is unique due to its combination of hydroxyl, trifluoromethyl, and formyl groups on the cyclohexane ring, which provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
1782894-92-1 |
|---|---|
Fórmula molecular |
C8H11F3O2 |
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(13)3-1-6(5-12)2-4-7/h5-6,13H,1-4H2 |
Clave InChI |
RHAQXWPDXNOQHO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C=O)(C(F)(F)F)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



